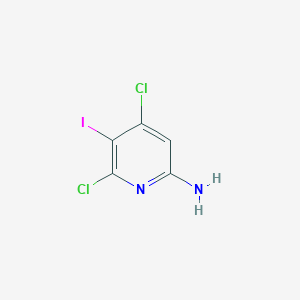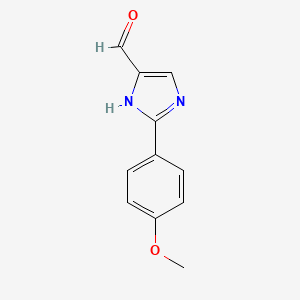![molecular formula C14H23BN2O4 B13681685 (R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronic acid ester group, a pyrazole ring, and a dioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dioxane Moiety: The dioxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dioxane-containing nucleophile.
Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester by reacting the pyrazole-dioxane intermediate with pinacol borane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield biaryl compounds, while oxidation can produce boronic acids.
Aplicaciones Científicas De Investigación
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrazole ring and dioxane moiety also contribute to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid: Similar structure but lacks the pinacol ester group.
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Methyl Ester: Similar structure with a different ester group.
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Ethyl Ester: Similar structure with an ethyl ester group.
Uniqueness
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its specific combination of the boronic ester group, pyrazole ring, and dioxane moiety
Propiedades
Fórmula molecular |
C14H23BN2O4 |
|---|---|
Peso molecular |
294.16 g/mol |
Nombre IUPAC |
1-(1,4-dioxan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O4/c1-13(2)14(3,4)21-15(20-13)11-7-16-17(8-11)9-12-10-18-5-6-19-12/h7-8,12H,5-6,9-10H2,1-4H3 |
Clave InChI |
DGBPIUHUJOTLCV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)



